1,4-Dioxaspiro[4.11]hexadecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[411]hexadecan-6-one is a chemical compound with the molecular formula C14H26O3 It is characterized by a spiroketal structure, which consists of a spiro-connected dioxane ring and a hexadecanone moiety
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.11]hexadecan-6-one typically involves the reaction of a suitable precursor with ethylene glycol under acidic conditions to form the spiroketal structure. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a condensation reaction with ethylene glycol in the presence of an acid catalyst to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.11]hexadecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,4-Dioxaspiro[4.11]hexadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving spiroketal motifs.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.11]hexadecan-6-one exerts its effects is primarily related to its spiroketal structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, through specific binding interactions. The pathways involved in these interactions depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.11]hexadecan-6-one can be compared with other spiroketal compounds, such as 1,4-Dithiaspiro[4.11]hexadecan-6-one and 1,4-Dioxaspiro[4.5]decan-8-one. These compounds share similar structural features but differ in their specific functional groups and ring sizes. The uniqueness of this compound lies in its specific combination of a dioxane ring and a hexadecanone moiety, which imparts distinct chemical and physical properties .
Conclusion
1,4-Dioxaspiro[411]hexadecan-6-one is a compound of significant interest due to its unique structure and versatile applications
Properties
CAS No. |
89874-34-0 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.11]hexadecan-6-one |
InChI |
InChI=1S/C14H24O3/c15-13-9-7-5-3-1-2-4-6-8-10-14(13)16-11-12-17-14/h1-12H2 |
InChI Key |
MNSYYNKZVKQONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(C(=O)CCCC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.